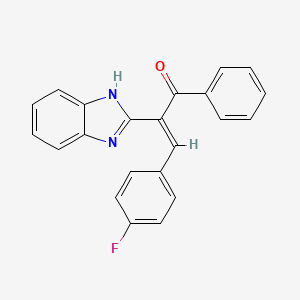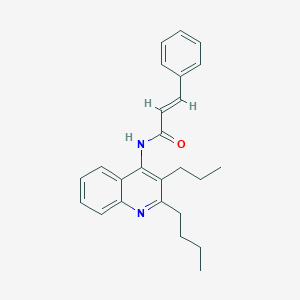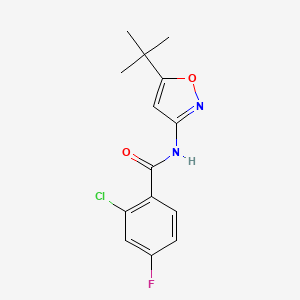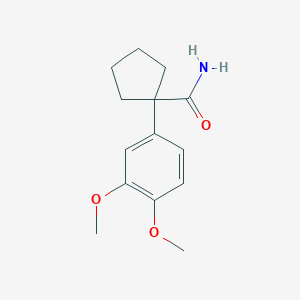
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide, also known as HIRA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HIRA is a small molecule inhibitor of the histone chaperone HIRA, which plays a crucial role in chromatin assembly and gene regulation.
Wirkmechanismus
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide inhibits the histone chaperone activity of the this compound protein, which is responsible for depositing histones onto newly synthesized DNA during chromatin assembly. This inhibition leads to defects in chromatin structure and gene expression, ultimately resulting in cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been implicated in the regulation of DNA damage response and repair, as well as the maintenance of genomic stability. This compound has also been shown to play a role in the regulation of neural stem cell differentiation and the development of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide as a research tool is its specificity for the this compound protein, which allows for targeted inhibition of chromatin assembly and gene expression. However, one limitation of using this compound is its potential off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide research. One area of interest is the development of this compound inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of this compound's role in stem cell differentiation and its potential applications in regenerative medicine. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's regulation of DNA damage response and repair, as well as its role in the development of the nervous system.
Synthesemethoden
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide involves a multistep process that includes the reaction of 2,4-dimethylphenol with ethyl 2-bromoacetate to form the corresponding ester, followed by a cyclization reaction with phthalic anhydride to form the isoindole ring. The resulting compound is then subjected to a series of reactions to introduce the hydroxyl and amide groups to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit the this compound protein, which is overexpressed in various types of cancer. This compound inhibition has been demonstrated to induce cell death in cancer cells and sensitize them to chemotherapy. Additionally, this compound has been implicated in the regulation of stem cell differentiation and embryonic development, suggesting that it may have applications in regenerative medicine.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-6-7-13(14(20)8-10)18-15(21)9-19-16(22)11-4-2-3-5-12(11)17(19)23/h2-8,20H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAWOQRUOHJDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol](/img/structure/B5325426.png)



![6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5325451.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)

![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)

